molecular formula C5H9BrO2 B8777870 3-bromotetrahydro-2H-pyran-2-ol CAS No. 103755-65-3

3-bromotetrahydro-2H-pyran-2-ol

Cat. No.: B8777870
CAS No.: 103755-65-3
M. Wt: 181.03 g/mol
InChI Key: KDVYYOYHKBYRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromotetrahydro-2H-pyran-2-ol is a chemical compound with the molecular formula C5H9BrO It is a brominated derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromotetrahydro-2H-pyran-2-ol typically involves the bromination of tetrahydropyran derivatives. One common method is the bromination of tetrahydropyran-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-bromotetrahydro-2H-pyran-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The bromine atom can be reduced to form tetrahydropyran-2-ol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of tetrahydropyran-2-ol derivatives.

    Oxidation: Formation of 3-bromo-tetrahydropyran-2-one.

    Reduction: Formation of tetrahydropyran-2-ol.

Scientific Research Applications

3-bromotetrahydro-2H-pyran-2-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form various derivatives.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-bromotetrahydro-2H-pyran-2-ol depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Chloro-tetrahydropyran-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Tetrahydropyran-2-one: An oxidized form of tetrahydropyran-2-ol, lacking the hydroxyl group.

Uniqueness

3-bromotetrahydro-2H-pyran-2-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

103755-65-3

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

3-bromooxan-2-ol

InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2

InChI Key

KDVYYOYHKBYRLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)O)Br

Origin of Product

United States

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